
Spectroscopic comparison between 5-Chloro-2-
fluorophenol and related compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Chloro-2-fluorophenol

Cat. No.: B063099 Get Quote

A Spectroscopic Comparison of 5-Chloro-2-
fluorophenol and its Analogs
For Immediate Release

A detailed spectroscopic analysis of 5-Chloro-2-fluorophenol in comparison to related

phenolic compounds is presented, offering valuable data for researchers and professionals in

drug development and chemical synthesis. This guide provides a comparative overview of their

spectral characteristics, supported by experimental data and standardized protocols.

The introduction of halogen substituents to a phenol scaffold significantly alters its electronic

and structural properties, resulting in distinct spectroscopic signatures. This guide focuses on

the characterization of 5-Chloro-2-fluorophenol and compares its spectroscopic data with

related compounds such as 2-fluorophenol and 4-chlorophenol. Understanding these

spectroscopic nuances is crucial for the unambiguous identification, quality control, and

mechanistic studies of these important chemical intermediates.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 5-Chloro-2-
fluorophenol and its related compounds. The data has been compiled from various

spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass

Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
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Table 1: ¹H and ¹³C NMR Spectroscopic Data (in ppm) of Phenolic Compounds

Compound
¹H Chemical Shifts (δ,
ppm)

¹³C Chemical Shifts (δ,
ppm)

5-Chloro-2-fluorophenol

Specific data not available in

search results. Aromatic

protons typically appear

between 6.5-8.0 ppm. The

phenolic proton is a broad

singlet, often > 5.0 ppm.

Specific data not available in

search results. Aromatic

carbons typically appear

between 110-160 ppm.

2-Fluorophenol
Aromatic protons typically

appear between 6.8-7.2 ppm.

C1: 151.4, C2: 115.6, C3:

124.9, C4: 119.3, C5: 124.9,

C6: 115.6

4-Chlorophenol δ 7.27 (d, 2H), 6.86 (d, 2H)[1]
C1: 157.1, C2/C6: 132.2,

C3/C5: 119.6, C4: 127.2[1]

Table 2: Key FT-IR Vibrational Frequencies (in cm⁻¹) of Phenolic Compounds

Compound O-H Stretch C-O Stretch
C-X Stretch
(Aromatic)

5-Chloro-2-

fluorophenol
~3600-3200 (broad) ~1200

C-Cl: ~850-550, C-F:

~1250-1000

2-Fluorophenol ~3600-3200 (broad) ~1230 C-F: ~1250-1000

4-Chlorophenol ~3600-3200 (broad) ~1225 C-Cl: ~850-550

Table 3: Mass Spectrometry Data of Phenolic Compounds
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Compound Molecular Formula Molecular Weight
Key Mass
Fragments (m/z)

5-Chloro-2-

fluorophenol
C₆H₄ClFO 146.55 g/mol [2][3]

M⁺ at 146/148 (due to

³⁵Cl/³⁷Cl isotopes)

2-Fluorophenol C₆H₅FO 112.10 g/mol [4][5][6] 112, 92, 83, 64, 63[4]

4-Chlorophenol C₆H₅ClO 128.56 g/mol [7] 128/130, 93, 65

Table 4: UV-Vis Spectroscopic Data of Phenolic Compounds in Ethanol

Compound λmax (nm) Molar Absorptivity (ε)

5-Chloro-2-fluorophenol

Data not available. Expected

to have two absorption bands,

similar to other phenols.

Data not available.

2-Fluorophenol ~270, ~210 Data not available.

4-Chlorophenol 224, 279, 285 Data not available.[8]

Experimental Protocols
Standardized protocols were followed for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were

dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane

(TMS) as an internal standard. Data was processed to determine chemical shifts (δ) in parts

per million (ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were obtained using an FT-IR

spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small

amount of the solid or liquid sample was placed directly on the ATR crystal. Spectra were

recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Mass Spectrometry (MS): Mass spectra were acquired using a mass spectrometer with an

electron ionization (EI) source. The sample was introduced into the ion source, and the

resulting fragments were analyzed by a quadrupole mass analyzer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a dual-

beam UV-Vis spectrophotometer. Solutions of the compounds were prepared in spectroscopic

grade ethanol at a concentration of approximately 0.01 mg/mL. The spectra were scanned over

a wavelength range of 200-400 nm.

Visualized Experimental Workflow and Substituent
Effects
The following diagrams illustrate the general workflow for spectroscopic comparison and the

conceptual influence of substituents on the phenol ring.
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Caption: General workflow for the spectroscopic comparison of phenolic compounds.
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Caption: Influence of substituents on the spectroscopic properties of the phenol ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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